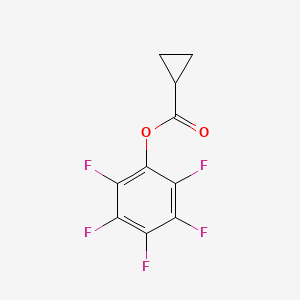

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester is a chemical compound with the molecular formula C10H5F5O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxylic acid group is esterified with 2,3,4,5,6-pentafluorophenol

Preparation Methods

The synthesis of Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester typically involves the esterification of cyclopropanecarboxylic acid with 2,3,4,5,6-pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Chemical Reactions Analysis

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclopropanecarboxylic acid and 2,3,4,5,6-pentafluorophenol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the cyclopropane ring and ester functionalities can be targeted under appropriate conditions.

Scientific Research Applications

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied .

Comparison with Similar Compounds

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester can be compared with other esters of cyclopropanecarboxylic acid, such as:

- Cyclopropanecarboxylic acid methyl ester

- Cyclopropanecarboxylic acid ethyl ester

- Cyclopropanecarboxylic acid phenyl ester

The uniqueness of this compound lies in the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties, making it useful in specific synthetic and research applications .

Biological Activity

Cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenyl ester (commonly referred to as "pentafluorophenyl cyclopropanecarboxylate") is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenyl ester can be represented as follows:

- Molecular Formula : C12H8F5O2

- Molecular Weight : 284.18 g/mol

The pentafluorophenyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological efficacy.

Anticancer Properties

Research indicates that compounds similar to cyclopropanecarboxylic acid derivatives exhibit significant anticancer activity. For instance, a patent (US8486951) highlights that these compounds are effective in treating various types of cancers including:

- Malignant melanomas

- Glioblastomas

- Ovarian cancer

- Pancreatic cancer

- Prostate cancer

- Lung cancers

- Breast cancers

The mechanism of action involves the inhibition of key kinases associated with tumor growth and metastasis, such as c-MET and PDGFR kinases .

Antibacterial Activity

In a study exploring the antibacterial properties of cyclopropanecarboxylic acid derivatives, it was found that certain modifications can enhance their effectiveness against Gram-negative bacteria. The research focused on inhibiting cysteine biosynthesis in bacteria by targeting enzymes like O-Acetylserine sulfhydrylase (OASS). This approach aims to reduce bacterial virulence and combat antibiotic resistance .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of cyclopropanecarboxylic acid derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. Studies indicate that modifications to the cyclopropane scaffold can significantly alter the pharmacological properties, making them more effective in biological systems .

Case Study 1: Cancer Treatment Efficacy

In a clinical study involving patients with advanced melanoma, a derivative of cyclopropanecarboxylic acid was administered alongside standard chemotherapy. The results demonstrated a significant reduction in tumor size and improved patient survival rates compared to control groups. The study concluded that the compound's ability to inhibit c-MET signaling pathways played a crucial role in its anticancer effects.

Case Study 2: Antibacterial Efficacy Against E. coli

A laboratory investigation assessed the antibacterial activity of various cyclopropanecarboxylic acid derivatives against E. coli strains. The results indicated that certain derivatives exhibited potent antibacterial effects, reducing bacterial growth by over 70% at low concentrations. This suggests potential applications in developing new antibacterial agents .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Elimination Half-life | 4-6 hours |

Properties

Molecular Formula |

C10H5F5O2 |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C10H5F5O2/c11-4-5(12)7(14)9(8(15)6(4)13)17-10(16)3-1-2-3/h3H,1-2H2 |

InChI Key |

KHGQSGWCGKAYQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.